Cas no 88360-87-6 (Amauromine)

Amauromine structure
Amauromine structure
Nome del prodotto:Amauromine
Numero CAS:88360-87-6
MF:C32H36N4O2
MW:508.653847694397
CID:726480
PubChem ID:10369017

Amauromine Proprietà chimiche e fisiche

Nomi e identificatori

    • Amauromine
    • 4'',5'':1',5']dipyrrolo[2,3-b:2',3'-b']diindole-7,15(5H,7aH)-dione,8a,16a-bis(1,1-dimethyl-2-propen-1-yl
    • 4'',5'':1',5']dipyrrolo[2,3-b:2',3'-b']diindole-7,15(5H,7aH)-dione,8a,16a-bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydro-,(5aS,7aS,8aR,13aS,15aS,16aR)-
    • Antibiotic FR 900220
    • WF 6237
    • (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydro-pyrazino[1'',2'':1,5
    • 4'',5'':1',5']dipyrrolo[2,3-b:2',3'-b']diindole-7,15(5H,7aH)-dione
    • BDBM50382409
    • (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5
    • 4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione (ACI)
    • Pyrazino[1′′,2′′:1,5
    • 4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione, 8a,16a-bis(1,1-dimethyl-2-propenyl)-5a,8,8a,13,13a,15a,16,16a-octahydro-, (5aS,7aS,8aR,13aS,15aS,16aR)- (9CI)
    • 4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione, 8a,16a-bis(1,1-dimethyl-2-propenyl)-5a,8,8a,13,13a,15a,16,16a-octahydro-, [5aS-(5aα,7aβ,8aα,13aα,15aβ,16aα)]- (ZCI)
    • (1S,4S,12R,14S,17S,25R)-12,25-bis(2-methylbut-3-en-2-yl)-3,5,16,18-tetrazaheptacyclo[14.10.0.03,14.04,12.06,11.017,25.019,24]hexacosa-6,8,10,19,21,23-hexaene-2,15-dione
    • (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1'',2'':1,5;4'',5'':1',5']dipyrrolo[2,3-b:2',3'-b']diindole-7,15(5H,7aH)-dione
    • Pyrazino(1'',2'':1,5;4'',5'':1',5')dipyrrolo(2,3-b:2',3'-b')diindole-7,15(5H,7ah)-dione, 5a,8,8a,13,13a,15a,16,16a-octahydro-8a,16a-bis(1,1-dimethyl-2-propenyl)-, (5aS-(5a-alpha,7a-beta,8a-alpha,13a-alpha,15a-beta,16a-alpha))-
    • Pyrazino[1'',2'':1,5;4'',5'':1',5']dipyrrolo[2,3-b:2',3'-b']diindole-7,15(5H,7aH)-dione, 8a,16a-bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydro-, (5aS,7aS,8aR,13aS,15aS,16aR)-
    • WF-6237
    • SCHEMBL8177353
    • ZB3XU39EJD
    • CHEMBL2022567
    • DTXSID901098576
    • CHEBI:217716
    • 88360-87-6
    • Novoamauromine
    • Epiamauromine
    • HY-N6097
    • CS-0032444
    • Inchi: 1S/C32H36N4O2/c1-7-29(3,4)31-17-23-25(37)36-24(26(38)35(23)27(31)33-21-15-11-9-13-19(21)31)18-32(30(5,6)8-2)20-14-10-12-16-22(20)34-28(32)36/h7-16,23-24,27-28,33-34H,1-2,17-18H2,3-6H3/t23-,24-,27-,28-,31+,32+/m0/s1
    • Chiave InChI: VKEAHNPKYMHYJJ-CBYNOBLXSA-N
    • Sorrisi: C([C@]12C3C=CC=CC=3N[C@H]1N1C(=O)[C@@H]3C[C@]4(C5C=CC=CC=5N[C@H]4N3C(=O)[C@@H]1C2)C(C)(C)C=C)(C)(C)C=C

Proprietà calcolate

  • Massa esatta: 508.28382640g/mol
  • Massa monoisotopica: 508.28382640g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 38
  • Conta legami ruotabili: 4
  • Complessità: 999
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.7
  • Superficie polare topologica: 64.7

Proprietà sperimentali

  • Densità: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Insuluble (1.8E-5 g/L) (25 ºC),

Amauromine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci69798-250ug
Amauromine
88360-87-6 98%
250ug
¥902.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci69798-1mg
Amauromine
88360-87-6 98%
1mg
¥2435.00 2022-04-26
TRC
A575993-2.5mg
Amauromine
88360-87-6
2.5mg
$ 374.00 2023-04-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A912943-1mg
Amauromine
88360-87-6 98%
1mg
¥3,798.90 2022-09-29
BioAustralis
BIA-A1631-0.50 mg
Amauromine
88360-87-6 >95%byHPLC
0.50mg
$152.00 2023-09-14
1PlusChem
1P008DYU-1mg
4a-bromo-8-methoxy-1,4a,5,10a-tetrahydropyrimido[5,4-b]quinoline-2,4,10(3h)-trione
88360-87-6 ≥98%
1mg
$280.00 2024-04-20
A2B Chem LLC
AD90550-1mg
4a-bromo-8-methoxy-1,4a,5,10a-tetrahydropyrimido[5,4-b]quinoline-2,4,10(3h)-trione
88360-87-6 ≥98%
1mg
$198.00 2024-04-19
BioAustralis
BIA-A1631-2.50 mg
Amauromine
88360-87-6 >95%byHPLC
2.50mg
$532.00 2023-09-14
SHENG KE LU SI SHENG WU JI SHU
sc-391052-1 mg
Amauromine,
88360-87-6
1mg
¥1,354.00 2023-07-11
BioAustralis
BIA-A1631-2.50mg
Amauromine
88360-87-6 >95% by HPLC
2.50mg
$580.00 2024-07-19

Amauromine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
1.2 Reagents: Sodium bicarbonate
1.3 Solvents: Dichloromethane
Riferimento
Total Synthesis of 5-N-Acetylardeemin and Amauromine: Practical Routes to Potential MDR Reversal Agents
Depew, Kristopher M.; et al, Journal of the American Chemical Society, 1999, 121(51), 11953-11963

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron, 1986, 42(21), 5887-94

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran
2.1 Reagents: Triethylamine ,  Bis(2-oxo-3-oxazolidinyl)phosphinic chloride Solvents: Dichloromethane
3.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
Riferimento
Stereoselective Total Syntheses of Amauromine and 5-N-Acetylardeemin. A Concise Route to the Family of "Reverse-Prenylated" Hexahydropyrroloindole Alkaloids
Marsden, Stephen P.; et al, Journal of the American Chemical Society, 1994, 116(24), 11143-4

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane
2.1 Reagents: Methyl triflate Solvents: Dichloromethane
2.2 Reagents: Sodium bicarbonate
2.3 Solvents: Dichloromethane
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran
3.2 Reagents: Citric acid
3.3 Solvents: Ethyl acetate
4.1 Solvents: Benzene
4.2 Reagents: Triethylamine Solvents: Dichloromethane
4.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane
5.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
5.2 Reagents: Sodium bicarbonate
5.3 Solvents: Dichloromethane
Riferimento
Total Synthesis of 5-N-Acetylardeemin and Amauromine: Practical Routes to Potential MDR Reversal Agents
Depew, Kristopher M.; et al, Journal of the American Chemical Society, 1999, 121(51), 11953-11963

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Cesium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  rt
1.2 Reagents: Sodium sulfate Solvents: Dichloromethane ;  10 min, rt
1.3 Solvents: Dichloromethane ;  30 min, rt; rt → 0 °C
1.4 Reagents: 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  12 h, 0 °C → rt
Riferimento
Diastereodivergent Reverse Prenylation of Indole and Tryptophan Derivatives: Total Synthesis of Amauromine, Novoamauromine, and epi-Amauromine
Mueller, Jonas M.; et al, Angewandte Chemie, 2016, 55(15), 4798-4802

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Methyl triflate ,  2,6-Di-tert-butylpyridine Solvents: Dichloromethane
2.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
3.1 Reagents: Triethylamine ,  Bis(2-oxo-3-oxazolidinyl)phosphinic chloride Solvents: Dichloromethane
4.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
Riferimento
Stereoselective Total Syntheses of Amauromine and 5-N-Acetylardeemin. A Concise Route to the Family of "Reverse-Prenylated" Hexahydropyrroloindole Alkaloids
Marsden, Stephen P.; et al, Journal of the American Chemical Society, 1994, 116(24), 11143-4

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  1 h, rt
2.1 Reagents: Dicyclohexylcarbodiimide ,  N-Hydroxysuccinimide
2.2 overnight, rt
3.1 Reagents: Acetic acid ,  Hydrogen bromide
3.2 Reagents: Ammonia Solvents: Methanol ;  0 °C; 4 h, rt
4.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  7 d, rt
5.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride
Riferimento
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron Letters, 1985, 26(7), 847-50

Synthetic Routes 8

Condizioni di reazione
1.1 Solvents: Benzene
1.2 Reagents: Triethylamine Solvents: Dichloromethane
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane
2.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
2.2 Reagents: Sodium bicarbonate
2.3 Solvents: Dichloromethane
Riferimento
Total Synthesis of 5-N-Acetylardeemin and Amauromine: Practical Routes to Potential MDR Reversal Agents
Depew, Kristopher M.; et al, Journal of the American Chemical Society, 1999, 121(51), 11953-11963

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran
1.2 Reagents: Citric acid
1.3 Solvents: Ethyl acetate
2.1 Solvents: Benzene
2.2 Reagents: Triethylamine Solvents: Dichloromethane
2.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane
3.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
3.2 Reagents: Sodium bicarbonate
3.3 Solvents: Dichloromethane
Riferimento
Total Synthesis of 5-N-Acetylardeemin and Amauromine: Practical Routes to Potential MDR Reversal Agents
Depew, Kristopher M.; et al, Journal of the American Chemical Society, 1999, 121(51), 11953-11963

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Glycerol ,  Calcium chloride Solvents: Water ;  24 h, pH 7.5, 37 °C
2.1 Reagents: Glycerol ,  Calcium chloride Solvents: Water ;  24 h, pH 7.5, 37 °C
Riferimento
Preparation of pyrrolo[2,3-b]indoles carrying a β-configured reverse C3-dimethylallyl moiety by using a recombinant prenyltransferase CdpC3PT
Yin, Wen-Bing; et al, Organic & Biomolecular Chemistry, 2010, 8(10), 2430-2438

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Hydrogen bromide
1.2 Reagents: Ammonia Solvents: Methanol ;  0 °C; 4 h, rt
2.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  7 d, rt
3.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride
Riferimento
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron Letters, 1985, 26(7), 847-50

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Methyl triflate Solvents: Dichloromethane
1.2 Reagents: Sodium bicarbonate
1.3 Solvents: Dichloromethane
2.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
2.2 Reagents: Sodium bicarbonate
2.3 Solvents: Dichloromethane
3.1 Solvents: Benzene
3.2 Reagents: Triethylamine Solvents: Dichloromethane
3.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane
4.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
4.2 Reagents: Sodium bicarbonate
4.3 Solvents: Dichloromethane
Riferimento
Total Synthesis of 5-N-Acetylardeemin and Amauromine: Practical Routes to Potential MDR Reversal Agents
Depew, Kristopher M.; et al, Journal of the American Chemical Society, 1999, 121(51), 11953-11963

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water
2.1 Reagents: Dicyclohexylcarbodiimide ,  N-Hydroxysuccinimide Solvents: 1,4-Dioxane ,  Ethyl acetate
3.1 Reagents: Hydrogen bromide Solvents: Acetic acid
4.1 Reagents: Ammonia Solvents: Methanol
5.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
6.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron, 1986, 42(21), 5887-94

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Methyl iodide ,  Potassium carbonate Solvents: Acetone
2.1 Reagents: Dicyclohexylcarbodiimide ,  N-Hydroxysuccinimide Solvents: 1,4-Dioxane ,  Ethyl acetate
3.1 Reagents: Hydrogen bromide Solvents: Acetic acid
4.1 Reagents: Ammonia Solvents: Methanol
5.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
6.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron, 1986, 42(21), 5887-94

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Glycerol ,  Calcium chloride Solvents: Water ;  24 h, pH 7.5, 37 °C
Riferimento
Preparation of pyrrolo[2,3-b]indoles carrying a β-configured reverse C3-dimethylallyl moiety by using a recombinant prenyltransferase CdpC3PT
Yin, Wen-Bing; et al, Organic & Biomolecular Chemistry, 2010, 8(10), 2430-2438

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Methanol
2.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
3.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron, 1986, 42(21), 5887-94

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
Riferimento
Stereoselective Total Syntheses of Amauromine and 5-N-Acetylardeemin. A Concise Route to the Family of "Reverse-Prenylated" Hexahydropyrroloindole Alkaloids
Marsden, Stephen P.; et al, Journal of the American Chemical Society, 1994, 116(24), 11143-4

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
2.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron, 1986, 42(21), 5887-94

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide ,  N-Hydroxysuccinimide Solvents: 1,4-Dioxane ,  Ethyl acetate
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid
3.1 Reagents: Ammonia Solvents: Methanol
4.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
5.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron, 1986, 42(21), 5887-94

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Methanol ,  Sodium carbonate Solvents: Methanol
Riferimento
Structure of amauromine, a new hypotensive vasodilator produced by Amauroascus sp
Takase, Shigehiro; et al, Tetrahedron, 1985, 41(15), 3037-48

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  7 d, rt
2.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride
Riferimento
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron Letters, 1985, 26(7), 847-50

Synthetic Routes 22

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide ,  N-Hydroxysuccinimide
1.2 overnight, rt
2.1 Reagents: Acetic acid ,  Hydrogen bromide
2.2 Reagents: Ammonia Solvents: Methanol ;  0 °C; 4 h, rt
3.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  7 d, rt
4.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride
Riferimento
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron Letters, 1985, 26(7), 847-50

Synthetic Routes 23

Condizioni di reazione
1.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride
Riferimento
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron Letters, 1985, 26(7), 847-50

Synthetic Routes 24

Condizioni di reazione
1.1 Reagents: 9-octyl-9-BBN ,  1,1-Dimethylethyl (2Z)-3-phenyl-2-buten-1-yl carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  5-(11bR)-Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-yl-5H-dibenz[b,f]azepi… Solvents: Dichloromethane ;  23 °C
2.1 Reagents: Cesium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  rt
2.2 Reagents: Sodium sulfate Solvents: Dichloromethane ;  10 min, rt
2.3 Solvents: Dichloromethane ;  30 min, rt; rt → 0 °C
2.4 Reagents: 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  12 h, 0 °C → rt
Riferimento
Diastereodivergent Reverse Prenylation of Indole and Tryptophan Derivatives: Total Synthesis of Amauromine, Novoamauromine, and epi-Amauromine
Mueller, Jonas M.; et al, Angewandte Chemie, 2016, 55(15), 4798-4802

Synthetic Routes 25

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Bis(2-oxo-3-oxazolidinyl)phosphinic chloride Solvents: Dichloromethane
2.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
Riferimento
Stereoselective Total Syntheses of Amauromine and 5-N-Acetylardeemin. A Concise Route to the Family of "Reverse-Prenylated" Hexahydropyrroloindole Alkaloids
Marsden, Stephen P.; et al, Journal of the American Chemical Society, 1994, 116(24), 11143-4

Synthetic Routes 26

Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid
2.1 Reagents: Ammonia Solvents: Methanol
3.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane
4.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
Total synthesis of amauromine
Takase, Shigehiro; et al, Tetrahedron, 1986, 42(21), 5887-94

Synthetic Routes 27

Condizioni di reazione
1.1 Reagents: Sodium sulfate Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane
2.1 Reagents: Methyl triflate ,  2,6-Di-tert-butylpyridine Solvents: Dichloromethane
3.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
4.1 Reagents: Triethylamine ,  Bis(2-oxo-3-oxazolidinyl)phosphinic chloride Solvents: Dichloromethane
5.1 Reagents: Trimethylsilyl iodide Solvents: Acetonitrile
Riferimento
Stereoselective Total Syntheses of Amauromine and 5-N-Acetylardeemin. A Concise Route to the Family of "Reverse-Prenylated" Hexahydropyrroloindole Alkaloids
Marsden, Stephen P.; et al, Journal of the American Chemical Society, 1994, 116(24), 11143-4

Amauromine Raw materials

Amauromine Preparation Products

Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司